molecular formula C11H7ClN2S3 B2561301 3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile CAS No. 478261-55-1

3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

Cat. No.: B2561301
CAS No.: 478261-55-1
M. Wt: 298.82
InChI Key: VVKVZLQTDQYGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2S3 and its molecular weight is 298.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. The specific compound can be synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions. Detailed methods for synthesizing similar thiazole derivatives have been documented, which can be adapted for this compound .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, derivatives containing electron-withdrawing groups have demonstrated enhanced antibacterial efficacy .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Thiazole AE. coli0.5 µg/mL
Thiazole BS. aureus0.25 µg/mL
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored extensively. Compounds similar to this compound have shown promising results in scavenging free radicals and reducing oxidative stress markers. The antioxidant activity is often assessed using assays such as DPPH and ABTS .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of thiazole derivatives against various cancer cell lines. The results indicated that compounds with a methylsulfanyl group exhibited significant cytotoxic effects on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Research has also pointed to neuroprotective effects associated with thiazole derivatives. The compound demonstrated inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This activity suggests that the compound may contribute to cognitive enhancement and protection against neurodegeneration .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S3/c1-16-10-9(6-13)17-11(15)14(10)8-4-2-3-7(12)5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVZLQTDQYGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=S)N1C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.